molecular formula C9H14Cl2N4 B13871190 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

Cat. No.: B13871190
M. Wt: 249.14 g/mol
InChI Key: OOZROFHKFFMSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 2-methylpiperazin-1-yl group at the third position of the pyrazine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride typically involves the reaction of 2-chloropyrazine with 2-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine
  • 2-Chloro-3-(2-ethylpiperazin-1-yl)pyrazine
  • 2-Chloro-3-(2,6-dimethylpiperazin-1-yl)pyrazine

Uniqueness

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpiperazin-1-yl group can enhance its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

2-chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-8(10)12-2-3-13-9;/h2-3,7,11H,4-6H2,1H3;1H

InChI Key

OOZROFHKFFMSJI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2Cl.Cl

Origin of Product

United States

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